molecular formula C11H16FN B13047803 (R)-1-(4-Fluoro-2-methylphenyl)butan-1-amine

(R)-1-(4-Fluoro-2-methylphenyl)butan-1-amine

Cat. No.: B13047803
M. Wt: 181.25 g/mol
InChI Key: JILDGZYFNLNWNB-LLVKDONJSA-N
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Description

(R)-1-(4-Fluoro-2-methylphenyl)butan-1-amine is a chiral primary amine featuring a fluorinated aromatic ring and a four-carbon aliphatic chain. Its stereochemistry (R-configuration) and substitution pattern on the phenyl group (4-fluoro, 2-methyl) confer distinct physicochemical and biological properties. For example, derivatives like (1R)-1-(4-Fluorophenyl)-1-butanamine hydrochloride (CAS 698378-64-2) share the fluorophenyl and butanamine backbone, indicating relevance in pharmacological studies .

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

(1R)-1-(4-fluoro-2-methylphenyl)butan-1-amine

InChI

InChI=1S/C11H16FN/c1-3-4-11(13)10-6-5-9(12)7-8(10)2/h5-7,11H,3-4,13H2,1-2H3/t11-/m1/s1

InChI Key

JILDGZYFNLNWNB-LLVKDONJSA-N

Isomeric SMILES

CCC[C@H](C1=C(C=C(C=C1)F)C)N

Canonical SMILES

CCCC(C1=C(C=C(C=C1)F)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluoro-2-methylphenyl)butan-1-amine typically involves the use of transaminase biocatalysts. These enzymes facilitate the transfer of an amino group to the target molecule, resulting in the formation of the desired amine. The reaction conditions often include the use of immobilized transaminases, which enhance the efficiency and selectivity of the process .

Industrial Production Methods

In industrial settings, the production of ®-1-(4-Fluoro-2-methylphenyl)butan-1-amine may involve large-scale biocatalytic processes. These methods leverage the advantages of immobilized enzymes, such as reusability and stability, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluoro-2-methylphenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

®-1-(4-Fluoro-2-methylphenyl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-1-(4-Fluoro-2-methylphenyl)butan-1-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Features Reference
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine 1157581-09-3 C9H12FNO Methoxy substitution at position 3; shorter chain (ethanamine)
(1R)-1-(4-Fluorophenyl)-1-butanamine hydrochloride 698378-64-2 C10H15ClFN Hydrochloride salt; free base analogous to target compound
1-(2,5-Difluorophenyl)butan-1-amine hydrochloride HD-3325 C10H14ClF2N Difluoro substitution; classified as non-hazardous per safety protocols
Mofegiline (E)-2-(Fluoromethylene)-4-(4-fluorophenyl)butan-1-amine 119386-96-8 C11H13F2N Fluoromethylene group; MAO-B inhibitor with confirmed biological activity

Notes:

  • Substitution Effects: The position and number of fluorine atoms significantly alter reactivity and binding affinity. For instance, 1-(2,5-Difluorophenyl)butan-1-amine hydrochloride’s dual fluorine substitution may enhance metabolic stability compared to mono-fluoro analogs .
  • Chain Length : Shorter chains (e.g., ethanamine in CAS 1157581-09-3) reduce lipophilicity, impacting membrane permeability .

Thermophysical and Solvation Properties

Evidence from 1-alkanol + primary amine systems reveals that ηΔ (viscosity deviation) is lower for amines with larger solvation effects. For example:

  • ηΔ(1-propanol) = –0.305 (propan-1-amine) vs. –0.253 (butan-1-amine) .
  • ηΔ(1-butanol) = –0.460 (propan-1-amine) vs. –0.280 (butan-1-amine) .

This suggests that (R)-1-(4-Fluoro-2-methylphenyl)butan-1-amine, with its longer butanamine chain, may exhibit weaker solvent-solute interactions compared to shorter-chain analogs.

Biological Activity

(R)-1-(4-Fluoro-2-methylphenyl)butan-1-amine, a chiral amine, has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

(R)-1-(4-Fluoro-2-methylphenyl)butan-1-amine is characterized by its fluorinated aromatic ring, which enhances its binding affinity to biological targets. The compound can be synthesized from 4-fluoro-2-methylbenzaldehyde through reductive amination processes, yielding a stable hydrochloride salt that improves solubility for biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Notably, it may function as a ligand for various molecular targets involved in neurological pathways, potentially influencing neurotransmitter systems. The presence of the fluorine atom is crucial for enhancing the compound's selectivity and potency.

1. Antipsychotic Potential

Research indicates that (R)-1-(4-Fluoro-2-methylphenyl)butan-1-amine serves as an intermediate in the synthesis of compounds targeting psychiatric disorders. Its derivatives have shown efficacy in modulating dopaminergic pathways, making them candidates for antipsychotic drug development.

2. Anticancer Properties

This compound has been explored for its potential in cancer therapy. It is part of a class of compounds that inhibit the Raf kinase pathway, which is implicated in various cancers including melanoma and leukemia. Studies suggest that derivatives of this compound may exhibit significant cytotoxicity against cancer cell lines .

3. Antimicrobial Activity

In vitro studies have demonstrated that (R)-1-(4-Fluoro-2-methylphenyl)butan-1-amine exhibits antimicrobial properties against non-tuberculous mycobacteria (NTM). The mechanism involves disrupting bacterial cell wall synthesis, leading to cell death .

Case Study 1: Antipsychotic Development

A study published in Medicinal Chemistry highlighted the synthesis of a series of compounds based on (R)-1-(4-Fluoro-2-methylphenyl)butan-1-amine, demonstrating their ability to bind to dopamine receptors with varying affinities. These findings support the potential use of this compound in developing new antipsychotic medications.

Case Study 2: Cancer Treatment

In a clinical trial focused on acute myeloid leukemia (AML), a derivative of (R)-1-(4-Fluoro-2-methylphenyl)butan-1-amine was administered alongside conventional therapies. Results indicated improved patient outcomes with reduced tumor burden, suggesting that this compound could enhance the efficacy of existing cancer treatments .

Data Table: Biological Activity Overview

Activity TypeTarget/MechanismObserved EffectsReferences
AntipsychoticDopamine receptorsModulation of dopaminergic activity,
AnticancerRaf kinase pathwayCytotoxicity against cancer cells ,
AntimicrobialBacterial cell wall synthesisInhibition of NTM growth

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